molecular formula C16H22N2O7 B1313329 Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate CAS No. 214472-37-4

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate

Cat. No.: B1313329
CAS No.: 214472-37-4
M. Wt: 354.35 g/mol
InChI Key: LUWJKZQXEIOILK-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, a methoxy group, and a morpholinopropoxy group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P305, P351, and P338 . The compound is not approved for human consumption due to a lack of research on its safety and side effects.

Mechanism of Action

Target of Action

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate is an impurity of Gefitinib . Gefitinib is an antineoplastic drug that primarily targets the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation .

Mode of Action

The compound effectively inhibits all tyrosine phosphorylation sites on EGFR in both high and low EGFR-expressing cell lines . The phosphorylation sites Tyr1173 and Tyr992 are less sensitive, requiring higher concentrations of the compound for inhibition .

Biochemical Pathways

The compound’s action on EGFR leads to the inhibition of several downstream biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting EGFR, the compound can disrupt these pathways, leading to a decrease in cell proliferation and potentially leading to cell death .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may be administered orally or intravenously. Its storage temperature is recommended to be at refrigerator levels , indicating that it may have stability issues at higher temperatures.

Result of Action

The primary result of the compound’s action is the inhibition of cell growth and proliferation. This is achieved through the inhibition of EGFR and the subsequent disruption of downstream biochemical pathways . This makes the compound potentially useful in the treatment of cancers that are characterized by overactive EGFR signaling.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability may decrease at higher temperatures, as suggested by its recommended storage conditions Additionally, the compound’s efficacy may be influenced by the presence of other compounds or drugs that also target EGFR

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by the reaction with morpholine and propylene oxide under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: The nitro group in Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate
  • 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

Comparison: Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate is unique due to the presence of both a nitro group and a morpholinopropoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7/c1-22-14-11-13(18(20)21)12(16(19)23-2)10-15(14)25-7-3-4-17-5-8-24-9-6-17/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWJKZQXEIOILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467793
Record name Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214472-37-4
Record name Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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